![molecular formula C20H18O5S B403645 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate CAS No. 324776-30-9](/img/structure/B403645.png)
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate
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Overview
Description
4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is a chemical compound with the molecular formula C20H18O5S . It has an average mass of 370.419 Da and a monoisotopic mass of 370.087494 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyloxyphenyl group attached to a methoxybenzenesulfonate group . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 520.8±50.0 °C at 760 mmHg, and a flash point of 268.8±30.1 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP is 5.18 .Mechanism of Action
The mechanism of action of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory and cancer pathways. This inhibition leads to a decrease in the production of pro-inflammatory and pro-cancer molecules, thereby reducing inflammation and cancer growth.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. Additionally, it has been shown to have a low toxicity profile, making it a potential drug candidate for clinical trials.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe compound to use in preclinical studies. Additionally, its potential applications in the treatment of various diseases make it an attractive compound for scientific research. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to optimize the synthesis method to reduce the cost of the compound, making it more accessible for scientific research. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate involves the reaction of 4-hydroxybenzenesulfonic acid with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with 4-methoxyphenol to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
The potential applications of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate in scientific research are vast. This compound has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies.
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5S/c1-23-17-11-13-20(14-12-17)26(21,22)25-19-9-7-18(8-10-19)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKWRWAZHUDFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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